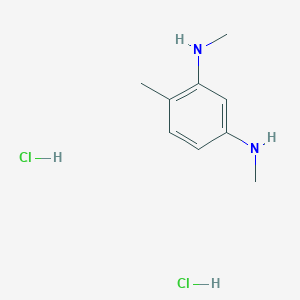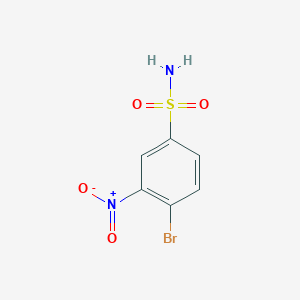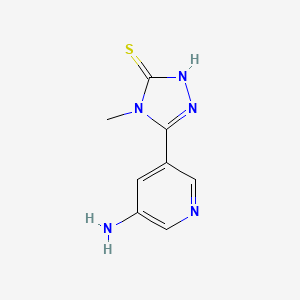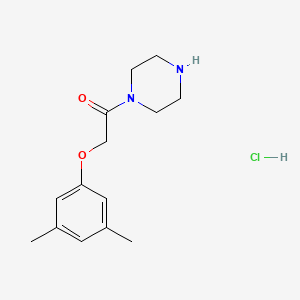![molecular formula C6H4BrN3O B1378550 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol CAS No. 1352393-60-2](/img/structure/B1378550.png)
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol
Vue d'ensemble
Description
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a hydroxyl group at the 3rd position
Mécanisme D'action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests potential interactions with various enzymes and receptors in the body.
Result of Action
, compounds with a similar structure have shown anticancer activity against various tumor cell lines.
Analyse Biochimique
Biochemical Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the Ras/Erk and PI3K/Akt pathways . By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions . Additionally, the compound can interact with DNA, causing structural changes that affect gene expression. These interactions highlight the multifaceted nature of this compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, with some effects becoming more pronounced over time . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits. Careful dosage optimization is therefore essential for maximizing the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, leading to changes in metabolic flux and metabolite levels . The compound’s interactions with these enzymes highlight its potential to affect overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize primarily in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to specific organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding how the compound exerts its effects at the cellular level.
Méthodes De Préparation
The synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol typically involves multiple steps. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate. This intermediate undergoes further reactions to yield the final product .
Analyse Des Réactions Chimiques
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, para-methoxybenzyl chloride (PMB-Cl) for protection, and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation and differentiation.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and receptors, making it a candidate for drug development.
Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
Comparaison Avec Des Composés Similaires
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol can be compared with other pyrazolopyridine derivatives, such as:
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the hydroxyl group at the 3rd position.
1H-Pyrazolo[3,4-b]pyridine: Lacks both the bromine atom and the hydroxyl group.
1H-Pyrazolo[3,4-b]quinoline: Contains a quinoline ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
6-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)6(11)10-9-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFTYBBNDAPJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)









![3-[2-(aminomethyl)-1H-imidazol-4-yl]benzonitrile dihydrochloride](/img/structure/B1378487.png)


